molecular formula C22H12Cl2F2N2OS B2460383 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide CAS No. 320421-00-9

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide

Cat. No.: B2460383
CAS No.: 320421-00-9
M. Wt: 461.31
InChI Key: KCSAWXAIVCRIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide is a benzamide derivative featuring a thiazole core substituted at position 4 with a 2,4-dichlorophenyl group. The benzamide moiety is further functionalized with a 2,4-difluorophenyl substituent via an N-aryl bond. This structure combines halogenated aromatic systems, which are common in bioactive molecules due to their influence on lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2F2N2OS/c23-14-5-7-16(17(24)9-14)20-11-30-22(28-20)13-3-1-12(2-4-13)21(29)27-19-8-6-15(25)10-18(19)26/h1-11H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSAWXAIVCRIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common synthetic route includes the reaction of 2,4-dichlorophenyl isothiocyanate with 2,4-difluoroaniline to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization in the presence of a base such as potassium carbonate to form the thiazole ring. The final step involves the acylation of the thiazole derivative with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern significantly impacts electronic properties and biological activity. Key analogs include:

Compound Name Thiazole Substituent Biological Relevance Reference
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide 4-(2,4-dichlorophenyl) Structural analog with reduced fluorine substitution
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine 2-amino, unsubstituted Precursor for antiparasitic agents
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-(4-chlorophenyl), Schiff base Cyclin-dependent kinase inhibitor

Key Observations :

  • Substitution at position 2 (e.g., amino groups) introduces hydrogen-bonding capabilities, critical for target engagement in kinase inhibitors .

Variations in the Benzamide Moiety

The benzamide’s N-aryl substituent modulates steric and electronic interactions. Notable examples:

Compound Name N-Aryl Substituent Pharmacological Notes Reference
VNI [(R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazole-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] 2,4-dichlorophenyl + imidazole Trypanosoma brucei CYP51 inhibitor
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide 4-nitro-3-methylbenzamide Structural analog with nitro group
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide 2,4-dimethoxybenzamide Electron-donating groups alter metabolism

Key Observations :

  • Nitro groups (e.g., in ) introduce strong electron-withdrawing effects, which may improve oxidative stability but reduce metabolic half-life.

Example Yields :

  • N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide: 98% yield .
  • 1-(4-Chlorobenzoyl)-4-(2,4-difluorophenyl)thiosemicarbazide: 85% yield .

Halogenated precursors (e.g., 2,4-dichlorophenyl isothiocyanate) are critical for introducing aromatic chlorine atoms .

Pharmacological and Physicochemical Properties

Physicochemical Data

Property Target Compound 4-Fluorophenyl Analog VNI
Molecular Weight (g/mol) 443.3 429.3 527.3
Halogenation Pattern 2,4-diCl (thiazole); 2,4-diF (benzamide) 2,4-diCl (thiazole); 4-F (benzamide) 2,4-diCl + imidazole
Calculated logP ~4.5 (estimated) ~4.2 ~5.1

Key Insights :

  • Higher halogen content correlates with increased logP, favoring blood-brain barrier penetration but risking solubility issues.
  • The 2,4-difluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs .

Biological Activity

The compound 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide is a member of the thiazole family and has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₈H₁₄ClF₂N₃OS
  • Molecular Weight : 388.84 g/mol
  • CAS Number : [insert CAS number if available]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to the target compound have shown significant activity against various strains of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus2 μg/ml
Escherichia coli8 μg/ml
Candida albicans250 μg/ml

The compound's structural features, particularly the presence of dichlorophenyl and difluorophenyl groups, contribute to its enhanced antimicrobial efficacy.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies indicate that similar compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and inhibition of proliferation.

  • Case Study : A study on thiazole derivatives demonstrated that compounds with a similar scaffold inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value in the micromolar range. The mechanism involved the activation of caspase pathways leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components.

  • Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and may improve cellular uptake.
  • Fluorine Substituents : Fluorine atoms can modulate electronic properties and increase metabolic stability.

A comparative analysis of various thiazole derivatives indicates that modifications to the phenyl rings can lead to substantial changes in biological activity.

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases potency against certain bacterial strains
Alteration of alkyl chain lengthModifies solubility and bioavailability

Toxicological Profile

While exploring the therapeutic potential, it is crucial to assess the compound's safety profile. Preliminary toxicity studies suggest that thiazole derivatives exhibit low toxicity levels in vitro. However, comprehensive in vivo studies are necessary for a thorough evaluation.

Q & A

Basic Research Question

  • X-ray Crystallography : Single-crystal analysis provides precise bond angles and torsion angles (e.g., C–C = 0.003 Å accuracy) .
  • NMR Spectroscopy : Use ¹⁹F NMR to resolve fluorine environments and ¹H-¹³C HSQC/HMBC for connectivity mapping.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 433.9 g/mol for similar analogs) .

How should researchers design in vitro assays to evaluate the compound’s biological activity against microbial or cancer targets?

Advanced Research Question

  • Antimicrobial Assays : Use microbroth dilution (MIC/MBC) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding : Radioligand displacement assays (e.g., GABAₐ for benzodiazepine analogs) .

How can contradictory data on biological activity between studies be resolved?

Advanced Research Question
Discrepancies may arise from impurities, assay conditions, or cell line variability. Mitigation strategies:

  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis .
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 µM) .
  • Replicate Studies : Cross-validate in independent labs with standardized protocols .

What computational approaches are suitable for predicting the compound’s physicochemical properties and binding modes?

Advanced Research Question

  • QSPR/QSAR Modeling : Predict logP, solubility, and bioavailability using quantum chemical descriptors .
  • Molecular Docking : Simulate interactions with targets (e.g., kinase domains) using AutoDock Vina or Schrödinger .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

What methodologies are effective for resolving enantiomers or diastereomers of this compound?

Advanced Research Question

  • Chiral HPLC : Use amylose/cyclodextrin columns with hexane/isopropanol gradients .
  • Crystallization : Induce diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
  • Circular Dichroism : Confirm absolute configuration via Cotton effects .

How should in vivo pharmacokinetic studies be structured to assess therapeutic potential?

Advanced Research Question

  • Animal Models : Administer orally (10–50 mg/kg) in rodents, with plasma sampling via LC-MS/MS .
  • Metabolic Stability : Test liver microsome incubation (human/rat) to identify CYP450-mediated degradation .
  • Toxicity Screening : Perform acute toxicity (LD₅₀) and histopathology on liver/kidney tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.